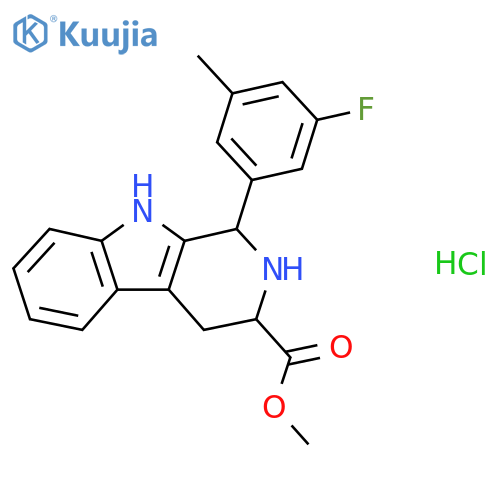Cas no 1214179-69-7 (Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride)

1214179-69-7 structure
商品名:Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride
Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl
- 1214179-69-7
- Methyl1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate,HCl
- AKOS005143978
- Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride
-
- インチ: 1S/C20H19FN2O2.ClH/c1-11-7-12(9-13(21)8-11)18-19-15(10-17(23-18)20(24)25-2)14-5-3-4-6-16(14)22-19;/h3-9,17-18,22-23H,10H2,1-2H3;1H
- InChIKey: DCMXMHXXIRLQBC-UHFFFAOYSA-N
- ほほえんだ: Cl.FC1C=C(C)C=C(C=1)C1C2=C(C3C=CC=CC=3N2)CC(C(=O)OC)N1
計算された属性
- せいみつぶんしりょう: 374.1197337g/mol
- どういたいしつりょう: 374.1197337g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 502
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.1Ų
Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M221553-100mg |
Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride |
1214179-69-7 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M221553-500mg |
Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride |
1214179-69-7 | 500mg |
$ 320.00 | 2022-06-04 | ||
| TRC | M221553-50mg |
Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride |
1214179-69-7 | 50mg |
$ 50.00 | 2022-06-04 |
Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride 関連文献
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
1214179-69-7 (Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride) 関連製品
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
